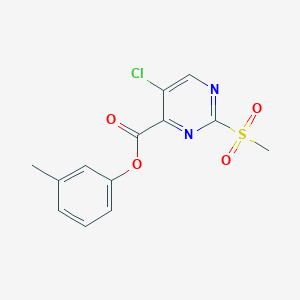![molecular formula C21H24N2O2S B4395322 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4395322.png)
3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
Descripción general
Descripción
3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide, also known as PTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PTP is a small molecule inhibitor that targets protein-protein interactions and has been found to have promising results in the treatment of several diseases.
Mecanismo De Acción
The mechanism of action of 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide involves the inhibition of specific protein-protein interactions. This compound binds to the target protein and prevents it from interacting with other proteins, which leads to the inhibition of various cellular processes. This inhibition can result in the suppression of cancer cell growth and the prevention of disease progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In addition, this compound has been found to inhibit the migration and invasion of cancer cells. In animal studies, this compound has been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is its specificity. This compound targets specific protein-protein interactions, which allows for the selective inhibition of cellular processes. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the development of more potent and selective this compound analogs. In addition, further studies are needed to determine the long-term effects of this compound on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has potential applications in various areas of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been found to have potential applications in various areas of scientific research. One of the most promising applications of this compound is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells by targeting specific protein-protein interactions. In addition to cancer, this compound has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's, Parkinson's, and Huntington's.
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[2-(piperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-20(13-16-26-17-9-3-1-4-10-17)22-19-12-6-5-11-18(19)21(25)23-14-7-2-8-15-23/h1,3-6,9-12H,2,7-8,13-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOPPTYSFVVGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395249.png)

![N-(5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4395260.png)



![(3-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4395283.png)
![3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4395300.png)
![ethyl [1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4395304.png)
![1-{4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine](/img/structure/B4395309.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395310.png)
![2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride](/img/structure/B4395314.png)

